molecular formula C15H27N3O5S B5537417 2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide

2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide

Cat. No. B5537417
M. Wt: 361.5 g/mol
InChI Key: RGUFSYVELAMGAD-OLZOCXBDSA-N
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Description

This compound belongs to a class of chemicals with intricate molecular structures and a broad spectrum of chemical reactivity and properties. Its synthesis, molecular structure analysis, chemical reactions, and properties are of significant interest in chemical research due to its potential applications in various fields, excluding its drug use and dosage details.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions that carefully introduce functional groups into the molecular scaffold. Techniques such as NMR spectroscopy and X-ray diffraction analysis play crucial roles in elucidating the reaction mechanisms and confirming the structures of the synthesized compounds (Chimichi et al., 1996).

Molecular Structure Analysis

The analysis of the molecular structure is typically conducted using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like DFT. These methods provide insights into the spatial arrangement of atoms within the molecule and its electronic structure, which are crucial for understanding its reactivity and properties (Alphonsa et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound can include transformations under various conditions, leading to the formation of new compounds with diverse chemical structures. The reactivity can be influenced by the presence of functional groups, and the compound's properties can be studied through experimental and theoretical methods to understand its behavior in chemical reactions (Strah et al., 1996).

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research into condensed thienopyrimidine derivatives, for instance, explores the synthesis and potential anticonvulsant activity of new pyrano(thiopyrano)[4′,3′:4,5]thieno[2,3-d]pyrimidines. These studies involve complex synthetic pathways that may offer insights into the development of new compounds with potential neurological applications (Oganisyan et al., 2001).

Antimicrobial Agents

The synthesis and reactions of new pyridazinones have been explored, demonstrating moderate activity against Gram-positive bacteria for certain compounds. This research points to the potential antimicrobial applications of similarly structured compounds (Essam Abdel, 1991).

Synthesis of Heterocyclic Compounds

Studies on the synthesis of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone and its reactions with activated methylene compounds under specific conditions to produce 2H-pyran-2-ones and fused pyran-2-ones showcase the complexity and diversity in heterocyclic compound synthesis (Kočevar et al., 1992).

Antioxidant Activity

The synthesis and evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, highlight the potential for creating compounds with significant antibacterial and antifungal activities, as well as antioxidant properties. This suggests a research avenue for the compound , focusing on its potential antioxidant effects (Hossan et al., 2012).

Molecular Docking and Screening

Recent efforts in synthesizing novel pyridine and fused pyridine derivatives for molecular docking screenings towards GlcN-6-P synthase as the target protein reveal the compound's potential for biochemical applications. This includes antimicrobial and antioxidant activity evaluation, demonstrating the broader significance of such compounds in scientific research (Flefel et al., 2018).

properties

IUPAC Name

2-[(4aR,7aS)-4-(3-ethoxypropanoyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O5S/c1-4-23-8-5-14(19)18-7-6-17(9-15(20)16(2)3)12-10-24(21,22)11-13(12)18/h12-13H,4-11H2,1-3H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUFSYVELAMGAD-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCN(C2C1CS(=O)(=O)C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4aR,7aS)-4-(3-ethoxypropanoyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-N,N-dimethylacetamide

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